Obatoclax Mesylate

Apoptosis Bcl-2 family Drug resistance

Obatoclax Mesylate (GX15-070) is a unique pan-Bcl-2 family antagonist—the only BH3 mimetic that simultaneously inhibits Bcl-2, Bcl-xL, and Mcl-1 with a single molecule. Unlike Venetoclax (Bcl-2-selective) or Navitoclax (Bcl-2/Bcl-xL), Obatoclax potently overcomes Mcl-1-mediated resistance, the dominant escape mechanism in apoptosis-targeted therapies. It also induces ATG5-dependent autophagic cell death and necroptosis—distinct from the purely apoptotic mechanisms of ABT-737/263. For researchers modeling acquired Venetoclax resistance, dissecting non-apoptotic death pathways, or screening tumor dependencies on broad Bcl-2 networks, this compound is non-substitutable. Available in research-grade purity (≥98%), with competitive bulk pricing and global shipping.

Molecular Formula C21H23N3O4S
Molecular Weight 413.5 g/mol
Cat. No. B15560850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObatoclax Mesylate
Molecular FormulaC21H23N3O4S
Molecular Weight413.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17?,19-10-;
InChIKeyZVAGBRFUYHSUHA-RKMKAUCSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Obatoclax Mesylate: A Pan-Bcl-2 Inhibitor for Overcoming Mcl-1 Mediated Apoptosis Resistance


Obatoclax Mesylate (GX15-070) is a small molecule pan-Bcl-2 family antagonist [1]. It functions as a BH3 mimetic, binding to and inhibiting multiple anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1, and Bcl-b [1]. This broad inhibition profile distinguishes it from more selective Bcl-2 inhibitors like Venetoclax. The compound has shown activity in preclinical models and has been evaluated in multiple clinical trials, demonstrating a unique combination of on-target and off-target mechanisms that result in caspase-independent cell death [2].

Why Obatoclax Mesylate Cannot Be Directly Substituted by Other Bcl-2 Inhibitors


Generic substitution of Obatoclax Mesylate with other Bcl-2 inhibitors like Venetoclax or Navitoclax is not scientifically valid due to its unique pan-Bcl-2 inhibitory profile and ability to overcome Mcl-1-mediated resistance [1]. Unlike Venetoclax, which is a highly selective Bcl-2 inhibitor, and Navitoclax, which targets Bcl-2 and Bcl-xL, Obatoclax also potently inhibits Mcl-1 [1]. This difference is critical because Mcl-1 upregulation is a known resistance mechanism to both Venetoclax and Navitoclax [1]. Furthermore, Obatoclax induces cell death through a distinct mechanism involving autophagy and necroptosis, which is not observed with other BH3 mimetics [2]. Therefore, for research models where Mcl-1 dependency or resistance is a factor, Obatoclax Mesylate is the required compound, and substitution would compromise experimental validity.

Obatoclax Mesylate Quantitative Differentiation: Evidence vs. Comparator Bcl-2 Inhibitors


Pan-Bcl-2 Inhibition vs. Selective Bcl-2 Inhibitors: Mcl-1 Antagonism

Obatoclax Mesylate is a pan-Bcl-2 inhibitor, targeting multiple family members including Mcl-1, a key resistance factor. This is a direct differentiator from the selective Bcl-2 inhibitor Venetoclax and the Bcl-2/Bcl-xL inhibitor Navitoclax, which do not inhibit Mcl-1 [1]. Obatoclax binds to Mcl-1 with a Ki of approximately 1-7 µM [2]. In contrast, Venetoclax has no affinity for Mcl-1 [3], and Navitoclax similarly lacks Mcl-1 inhibitory activity [4].

Apoptosis Bcl-2 family Drug resistance

Overcoming Venetoclax and Navitoclax Resistance by Antagonizing Mcl-1

Obatoclax Mesylate directly overcomes Mcl-1-mediated resistance to the Bcl-2/Bcl-xL inhibitor ABT-737 (a Navitoclax analog) and the proteasome inhibitor bortezomib [1]. In cell lines where Mcl-1 confers resistance to ABT-737, co-treatment with Obatoclax restores sensitivity, with IC50 values for cell death decreasing from >10 µM to the sub-micromolar range [1]. Similarly, in multiple myeloma models, while Venetoclax is ineffective in cells co-expressing Bcl-2 and Mcl-1, these cells remain sensitive to Obatoclax [2].

Cancer Drug resistance Combination therapy

Induction of Autophagy-Dependent Cell Death vs. Pure Apoptosis Inducers

Unlike ABT-737 and Navitoclax, which primarily induce apoptosis, Obatoclax Mesylate induces a significant autophagic response [1]. In human oral cancer cells, downregulation of the autophagy regulator ATG5 significantly blocks Obatoclax-induced cell death [2]. This is a distinct mechanism not observed with ABT-737 [1]. Furthermore, Obatoclax-induced cell death is caspase-independent and involves necroptosis, a feature that differentiates it from classic BH3 mimetics [3].

Autophagy Necroptosis Cell death mechanisms

Differential Clinical Response in Combination with Chemotherapy

In a randomized Phase II trial for extensive-stage small cell lung cancer (ES-SCLC), the addition of Obatoclax Mesylate to carboplatin/etoposide (CbEOb) resulted in a trend toward improved clinical benefit compared to chemotherapy alone (CbE) [1]. The Objective Response Rate (ORR) was 62% with CbEOb versus 53% with CbE [1]. This is in contrast to studies of Navitoclax, which showed significant synergy with carboplatin and paclitaxel in ovarian cancer models [2], highlighting disease-specific and agent-specific combination effects that require careful experimental selection.

Small Cell Lung Cancer Clinical trial Combination chemotherapy

Optimal Research Applications for Obatoclax Mesylate Based on Differentiated Evidence


Overcoming Mcl-1-Mediated Resistance in Bcl-2 Targeted Therapy

Based on evidence that Obatoclax potently inhibits Mcl-1 and overcomes resistance to selective Bcl-2 inhibitors [1], this compound is optimal for researchers modeling acquired resistance to Venetoclax or Navitoclax. By co-treating resistant cell lines or xenografts with Obatoclax, scientists can investigate the mechanistic basis of Mcl-1-driven resistance and validate combination strategies.

Investigating Autophagy-Dependent Cell Death and Necroptosis

Given its unique ability to induce ATG5-dependent autophagic cell death and necroptosis, unlike the purely apoptotic cell death induced by ABT-737 [2], Obatoclax is the preferred tool for dissecting non-apoptotic cell death pathways. This is particularly relevant in cancer models with defects in the canonical apoptosis machinery.

Targeting Cancers with Broad Bcl-2 Family Dependency

In tumor models where survival is dependent on the co-expression of multiple anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, and Mcl-1), the pan-Bcl-2 inhibitory profile of Obatoclax [3] offers a distinct advantage over selective inhibitors. This makes it a valuable compound for screening and validating the dependency of primary patient samples or cell lines on a broad Bcl-2 network.

Combination Therapy with DNA-Damaging Chemotherapy

Based on clinical data showing a trend toward improved clinical benefit (ORR 62% vs. 53%) when added to carboplatin/etoposide [4], Obatoclax is a relevant candidate for preclinical studies evaluating the potentiation of DNA-damaging chemotherapy. Its distinct combination profile compared to Navitoclax warrants its specific use in these contexts.

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